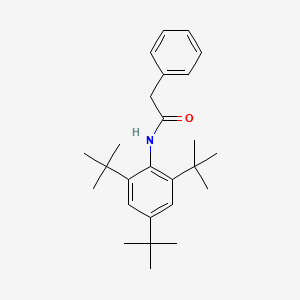
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide, also known as PTBAA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 537.86 g/mol and a melting point of 207-210°C. PTBAA has been found to have various applications in the fields of chemistry, biology, and medicine due to its ability to inhibit certain enzymes and modulate cellular functions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide involves its ability to bind to specific sites on target enzymes or receptors, thereby inhibiting their activity or modulating their function. 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been found to bind to the active site of human leukocyte elastase, a serine protease involved in inflammation and immune response, and inhibit its activity. Similarly, 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been shown to bind to the TRPA1 channel and modulate its function by altering its gating properties.
Biochemical and Physiological Effects
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of human leukocyte elastase, a key enzyme involved in inflammation and immune response. 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has also been found to modulate the function of the TRPA1 channel, a non-selective cation channel involved in pain and inflammation. In addition, 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been shown to have neuroprotective effects by inhibiting the activity of the NMDA receptor, a glutamate receptor involved in neuronal excitotoxicity.
Advantages and Limitations for Lab Experiments
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes and receptors, allowing for precise modulation of cellular processes. 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide also has some limitations. It may not be effective against all target enzymes or receptors, and its effects may be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research involving 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide. One area of interest is the development of 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide-based inhibitors for the treatment of inflammatory and immune-related diseases. Another area of interest is the investigation of 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide's effects on other ion channels and receptors, such as the TRPV1 channel and the GABA receptor. Additionally, further studies are needed to elucidate the mechanisms underlying 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide's neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4,6-tri-tert-butylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with aniline. The final product can be obtained through purification and recrystallization.
Scientific Research Applications
2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has been widely used in scientific research as a tool to investigate the biochemical and physiological effects of certain enzymes and cellular processes. It has been found to inhibit the activity of various enzymes, including but not limited to, human leukocyte elastase, cathepsin G, and protein kinase C. 2-phenyl-N-(2,4,6-tri-tert-butylphenyl)acetamide has also been shown to modulate the function of certain ion channels and receptors, such as the TRPA1 channel and the NMDA receptor.
properties
IUPAC Name |
2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-24(2,3)19-16-20(25(4,5)6)23(21(17-19)26(7,8)9)27-22(28)15-18-13-11-10-12-14-18/h10-14,16-17H,15H2,1-9H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHSCYXQCGTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC(=O)CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2,4,6-tritert-butylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)